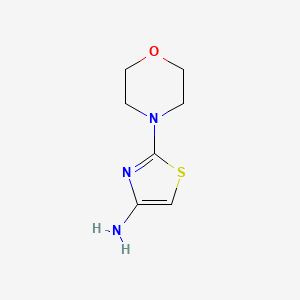

2-Morpholinothiazol-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXLNZXTYOPVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652837 | |

| Record name | 2-(Morpholin-4-yl)-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695147-00-3 | |

| Record name | 2-(Morpholin-4-yl)-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Morpholinothiazol 4 Amine

Classical and Pioneering Synthetic Routes to the 2-Morpholinothiazol-4-amine Core

The construction of the this compound framework relies on established principles of thiazole (B1198619) ring synthesis, primarily the Hantzsch thiazole synthesis, and strategic placement of the morpholine (B109124) group.

The most fundamental and widely employed method for constructing the 2-aminothiazole (B372263) core is the Hantzsch synthesis. thieme-connect.comclockss.org This reaction involves the condensation of an α-halocarbonyl compound, such as an α-haloketone, with a thiourea derivative. mdpi.com In the context of this compound, the reaction would utilize a suitable α-haloketone and N-morpholinothiourea. The mechanism proceeds via a nucleophilic attack from the sulfur atom of the thiourea onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the final thiazole ring. nih.gov

Recent advancements have introduced domino alkylation-cyclization reactions as a more efficient alternative to the classical Hantzsch approach. thieme-connect.comorganic-chemistry.org One such method involves the reaction of propargyl bromides with thioureas under microwave irradiation, which can produce 2-aminothiazoles in high yields within minutes. thieme-connect.comorganic-chemistry.org This approach avoids the use of lachrymatory α-haloketones, which can be difficult to prepare and handle. thieme-connect.com

| Reaction Name | Key Reactants | Conditions | Advantages |

| Hantzsch Synthesis | α-Haloketone, Thiourea derivative | Typically reflux in a solvent like ethanol | Well-established, versatile |

| Domino Alkylation-Cyclization | Propargyl bromide, Thiourea derivative | Microwave irradiation, K2CO3 | Fast reaction times, avoids lachrymatory reagents, high yields thieme-connect.com |

The most direct strategy for incorporating the morpholine group at the 2-position of the thiazole ring is to use a pre-functionalized building block in the cyclization step. This involves the synthesis of N-morpholinothiourea (also known as 4-morpholinecarbothioamide) as a key intermediate. This precursor is typically prepared by the reaction of morpholine with an isothiocyanate or a related reagent. semanticscholar.org

Once synthesized, N-morpholinothiourea serves as the thiourea component in the Hantzsch synthesis. Its reaction with an appropriate α-halocarbonyl compound, such as 2-bromo-1-phenylethanone, leads directly to the formation of the 2-morpholino-4-phenylthiazole core structure. semanticscholar.orgresearchgate.net This approach ensures the unambiguous placement of the morpholine ring at the desired position.

Advanced Synthetic Approaches for Enhanced Efficiency and Selectivity

To overcome the limitations of classical methods, including harsh conditions and the use of hazardous reagents, advanced synthetic approaches have been developed. These focus on the use of catalysts and fine-tuning reaction conditions to improve yield, efficiency, and selectivity.

Modern synthetic protocols often employ catalysts to facilitate the formation of the thiazole ring. One-pot procedures have been developed that generate the α-haloketone in situ from a ketone, followed by cyclization. For instance, copper(II) bromide has been used as an efficient reagent for the α-bromination of aromatic methyl ketones, which then react with thiourea in the same pot to form 2-aminothiazole derivatives in good to excellent yields. clockss.org Similarly, iodine can be used as a catalyst in the presence of an oxidant to achieve the one-pot synthesis of 2-aminothiazoles from methyl ketones and thiourea, avoiding the need to isolate the toxic α-haloketone intermediate. researchgate.netresearchgate.net

Palladium-catalyzed reactions have also been developed for the synthesis of substituted thiazoles, typically involving C-H functionalization and C-S bond formation processes, offering alternative routes to these heterocyclic systems. acs.org The use of polar solvents or ionic liquids can also dramatically accelerate the reaction rate, sometimes allowing the synthesis to proceed rapidly at room temperature without a catalyst. nih.gov

| Catalyst/Method | Starting Materials | Key Features |

| Copper(II) Bromide | Aromatic methyl ketone, Thiourea | One-pot α-bromination/cyclization clockss.org |

| Iodine (catalytic) | Ketone, Thiourea, Oxidant | Avoids stoichiometric use of halogenating agents researchgate.net |

| Microwave Irradiation | α-Haloketone or Propargyl Bromide, Thiourea | Significant reduction in reaction time thieme-connect.comorganic-chemistry.org |

| Palladium Catalysis | Thiobenzanilides | C-H functionalization/C-S bond formation pathway acs.org |

The synthesis of 2,4-disubstituted thiazoles, such as this compound, from N-substituted thioureas and α-haloketones is inherently regioselective. The mechanism of the Hantzsch reaction dictates that the nitrogen atom of the amino group (in this case, the morpholine nitrogen) remains exocyclic to the newly formed thiazole ring, while the sulfur and the other nitrogen atom of the thiourea are incorporated into the ring. This ensures the formation of a 2-(morpholino)thiazole rather than an isomeric product. researchgate.net

Recent studies have focused on developing regioselective syntheses for various substitution patterns on the thiazole ring, for example, distinguishing between 2,4- and 2,5-disubstituted products. thieme-connect.com These methods often rely on carefully chosen starting materials, such as 2-oxo-2-(amino)ethanedithioates, which can be cyclized with different reagents to selectively afford specific isomers. thieme-connect.comrsc.org While stereoselectivity is not a factor in the synthesis of the achiral this compound core itself, it becomes a crucial consideration when chiral substituents are present on the starting materials or when chiral derivatives are targeted.

Functionalization and Derivatization of this compound for Research Applications

The this compound scaffold possesses multiple sites for chemical modification, allowing for the creation of diverse libraries of compounds for research, particularly in drug discovery. nih.gov The primary amine at the 4-position is a key handle for derivatization.

Common functionalization strategies for the amino group on a thiazole ring include:

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amide derivatives. mdpi.comasianpubs.org

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates to yield the corresponding urea or thiourea derivatives. nih.gov

Schiff Base Formation: Condensation with various aldehydes to produce imine (Schiff base) derivatives. mdpi.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. nih.gov

Peptide Coupling: The amino group can be coupled with amino acids or peptides using standard solution-phase peptide synthesis techniques to create more complex biomolecules. asianpubs.org

These derivatization reactions enable the systematic modification of the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which is a common strategy in medicinal chemistry to explore structure-activity relationships. scispace.comnih.gov

| Derivatization Reaction | Reagent | Functional Group Formed |

| Acylation | Acyl chloride, Carboxylic acid | Amide |

| Urea Formation | Isocyanate | Urea |

| Schiff Base Formation | Aldehyde | Imine |

| Peptide Coupling | Boc-protected amino acid, DCC | Peptide bond |

Strategies for Amine Group Modification

The exocyclic primary amine at the 4-position of the thiazole ring is a key site for derivatization, readily undergoing a variety of chemical transformations to yield a diverse range of analogues. The most common strategies for modifying this amine group include acylation, sulfonylation, and alkylation.

Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or carboxylic acids is a straightforward method to introduce amide functionalities. These reactions are typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. A wide array of acyl groups, including aliphatic, aromatic, and heteroaromatic moieties, can be incorporated, allowing for a systematic investigation of the impact of these substituents on the molecule's properties. For instance, the introduction of substituted benzoyl groups has been shown to be a successful strategy in modulating the biological activity of related 2-aminothiazole scaffolds.

Sulfonylation: The amine group can also be readily converted to a sulfonamide through reaction with various sulfonyl chlorides. This transformation is typically performed in a suitable solvent, such as dichloromethane, in the presence of a base like sodium carbonate. This approach allows for the introduction of a range of substituted benzenesulfonyl groups, which can significantly alter the electronic and steric properties of the molecule.

Alkylation: The introduction of alkyl groups to the primary amine can be more complex, as the reaction can potentially occur at both the exocyclic and endocyclic (thiazole ring) nitrogen atoms. The outcome of the alkylation reaction is often dependent on the reaction conditions, including the choice of solvent and the presence or absence of a condensing agent. In the presence of a strong base, such as lithium amide, alkylation tends to favor the formation of N,N-disubstituted derivatives at the exocyclic amine. Conversely, in the absence of a condensing agent, alkylation may lead to the formation of N-alkylated products on the thiazole ring.

Table 1: Strategies for Amine Group Modification of this compound

| Modification Type | Reagent Class | General Conditions | Product |

|---|---|---|---|

| Acylation | Acyl Chlorides | Base (e.g., pyridine), inert solvent | N-Acyl derivative |

| Acylation | Carboxylic Acids | Coupling agent (e.g., EDCI), base | N-Acyl derivative |

| Sulfonylation | Sulfonyl Chlorides | Base (e.g., Na2CO3), solvent (e.g., DCM) | N-Sulfonyl derivative |

| Alkylation | Alkyl Halides | Base (e.g., LiNH2) | N-Alkyl derivative |

Modifications at the Thiazole Ring Positions

The thiazole ring of this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the activating effect of the amino and morpholino groups.

Electrophilic Substitution: The C5 position of the 2-aminothiazole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. Common electrophilic substitution reactions include halogenation, nitration, and formylation.

Halogenation: Bromination of 2-aminothiazoles typically occurs at the C5 position upon treatment with bromine in an acidic medium. This introduces a bromine atom that can serve as a handle for further functionalization, such as in Suzuki-Miyaura cross-coupling reactions.

Nitration: The nitration of 2-aminothiazoles can be achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions can be controlled to favor the introduction of a nitro group at the C5 position, yielding 2-amino-5-nitrothiazole derivatives. It is important to carefully control the reaction temperature, as these reactions can be highly exothermic.

Formylation: The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is an effective method for introducing a formyl group at the C5 position of electron-rich heterocycles like 2-aminothiazoles. This reaction provides 2-amino-5-carbaldehyde derivatives, which are versatile intermediates for further synthetic transformations.

Table 2: Modifications at the Thiazole Ring of this compound

| Reaction Type | Reagent(s) | Position of Modification | Product |

|---|---|---|---|

| Bromination | Br₂ / Acid | C5 | 5-Bromo derivative |

| Nitration | HNO₃ / H₂SO₄ | C5 | 5-Nitro derivative |

| Formylation | POCl₃ / DMF | C5 | 5-Formyl derivative |

Introduction of Bioconjugation Handles and Molecular Probes

The functionalization of this compound with bioconjugation handles and molecular probes is crucial for its application in chemical biology and drug development. These modifications enable the molecule to be linked to biomolecules, such as proteins or nucleic acids, or to be visualized within biological systems.

Bioconjugation Handles: The introduction of reactive functional groups that can participate in selective ligation reactions is a key strategy for bioconjugation.

Carboxylic Acid and Ester Moieties: The incorporation of carboxylic acid or ester functionalities, either on the thiazole ring or as part of a substituent on the amine group, provides a handle for amide bond formation with amine groups on biomolecules. These can be introduced through various synthetic routes, including the acylation of the primary amine with a dicarboxylic acid anhydride.

Click Chemistry Handles: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and bioorthogonal reaction for linking molecules. To utilize this chemistry, an azide or a terminal alkyne group must be introduced into the this compound scaffold. This can be achieved by reacting a halo-functionalized derivative with sodium azide to introduce the azide moiety, or by coupling with an alkyne-containing reagent. These "clickable" derivatives can then be readily conjugated to biomolecules that have been functionalized with the complementary reactive partner.

Molecular Probes: The attachment of fluorescent dyes or other reporter molecules allows for the visualization and tracking of the this compound derivative in biological systems.

Fluorescent Labeling: A common approach is to react an amine-reactive fluorescent dye, such as a succinimidyl ester or an isothiocyanate derivative of a fluorophore (e.g., fluorescein or rhodamine), with the primary amine of this compound. This results in a stable covalent linkage, yielding a fluorescently labeled probe. The choice of fluorophore can be tailored to the specific imaging application. The inherent fluorescence of some 2-aminothiazole derivatives can also be exploited and tuned through chemical modification.

Table 3: Introduction of Bioconjugation Handles and Molecular Probes

| Functionalization | Strategy | Example Reagent/Method | Application |

|---|---|---|---|

| Bioconjugation Handle | Amide bond formation | Acylation with dicarboxylic acid anhydride | Conjugation to amines |

| Bioconjugation Handle | Click Chemistry | Introduction of azide or alkyne | Bioorthogonal ligation |

| Molecular Probe | Fluorescent Labeling | Reaction with amine-reactive dyes | Cellular imaging |

Biological Activities and Molecular Mechanisms of Action of 2 Morpholinothiazol 4 Amine Non Clinical Focus

Identification and Validation of Biological Targets and Pathways

Efforts to delineate the specific biological targets and pathways modulated by 2-Morpholinothiazol-4-amine were inconclusive due to a lack of published studies. The following subsections outline the specific areas where data is currently unavailable.

Enzyme Inhibition and Activation Profiling in Cell-Free Systems

No specific data from cell-free enzymatic assays detailing the inhibitory or activating effects of this compound on a panel of enzymes could be identified. Consequently, its enzyme interaction profile, including parameters such as IC50 or EC50 values against specific enzymes, remains uncharacterized.

Receptor Binding and Modulation Studies in Isolated Systems

There is a lack of available research on the affinity of this compound for specific biological receptors. Radioligand binding assays or other equivalent studies that would determine its binding profile and functional activity (agonist, antagonist, or allosteric modulator) at various receptors have not been reported in the reviewed literature.

Protein-Protein Interaction (PPI) Disruption and Modulation

The potential for this compound to modulate or disrupt protein-protein interactions is another area where specific data is absent. Such interactions are crucial in many signaling pathways, and the ability of a small molecule to interfere with them is a key area of modern drug discovery. However, no studies demonstrating this activity for the compound were found.

Cellular Responses and Phenotypic Screening (In Vitro)

The effects of this compound at the cellular level, which are often explored through in vitro assays, are also not well-documented.

Cellular Growth and Metabolic Activity Modulation (in vitro)

While the broader class of 2-aminothiazoles has been investigated for effects on cellular proliferation, specific data on how this compound modulates the growth and metabolic activity of various cell lines is not available. Standard assays, such as MTT or resazurin (B115843) reduction assays, which would provide insights into its cytostatic or cytotoxic potential, have not been published for this compound.

Induction of Apoptosis and Necrosis Pathway Modulation (in vitro)

Similarly, there is a lack of specific research into the ability of this compound to induce programmed cell death (apoptosis) or necrosis. Studies that would typically involve techniques like flow cytometry with annexin (B1180172) V/propidium iodide staining or assays for caspase activation to elucidate these mechanisms have not been reported for this specific molecule.

Despite a comprehensive search for scientific literature focusing on the chemical compound "this compound," no research articles or studies detailing its specific biological activities or molecular mechanisms of action could be identified. The search yielded entries from chemical suppliers and databases, confirming the compound's existence, but lacked the scientific data necessary to construct the requested article.

The provided outline requires in-depth, scientifically accurate information regarding signal transduction pathway perturbations, reporter gene assays, biochemical characterization of target engagement, gene expression profiling, proteomics, subcellular localization, intracellular trafficking, and studies in organotypic culture models and tissue slice assays. Regrettably, the public domain does not appear to contain published research on "this compound" in these specific areas.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content that strictly adheres to the provided outline and focuses solely on "this compound." Any attempt to do so would require speculation or the inclusion of information on related but distinct compounds, which would violate the explicit instructions of the request.

Preclinical In Vitro and Ex Vivo Biological Studies

Primary Cell Assays for Specific Biological Systems

Primary cells, which are isolated directly from tissues, provide a more physiologically relevant model compared to immortalized cell lines for studying the effects of chemical compounds on specific biological systems. Although specific data on this compound is limited, research on related 2-aminothiazole (B372263) derivatives highlights their potential in various therapeutic areas, particularly in oncology.

A number of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized and evaluated for their antiproliferative activity. One such study demonstrated that a specific derivative showed potent and selective activity against the human K563 leukemia cell line, with an IC50 value of 16.3 µM. nih.gov The investigation of 2-aminothiazole derivatives has revealed their potential as anticancer agents, with some compounds exhibiting moderate to good activities against human lung cancer (H1299) and human glioma (SHG-44) cell lines. nih.gov

Another area of investigation for 2-aminothiazole derivatives has been their potential as inhibitors of various enzymes. For instance, certain derivatives have been identified as highly active Hec1/Nek2 inhibitors, with a notable selectivity for cancer cells over normal cells. mdpi.com

The following table summarizes the findings from studies on 2-aminothiazole derivatives in various cancer cell lines.

| Derivative Class | Cell Line | Biological Activity | Key Findings |

| 2-amino-thiazole-5-carboxylic acid phenylamide | K563 (human leukemia) | Antiproliferative | Potent and selective activity with IC50 = 16.3 µM nih.gov |

| 2-aminothiazole with lipophilic substituents | H1299 (human lung cancer) | Antitumor | Moderate to good activity |

| 2-aminothiazole with lipophilic substituents | SHG-44 (human glioma) | Antitumor | Moderate to good activity nih.gov |

| Acylated 4-aryl-N-arylcarbonyl-2-aminothiazole | Cancer cell lines | Hec1/Nek2 inhibition | Selective activity against cancer cells over normal cells mdpi.com |

Zebrafish and Other Non-Mammalian Models for Developmental Biology or Pathway Screening

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for developmental biology and toxicology screening due to its rapid external development, optical transparency, and genetic tractability. While direct studies involving this compound in zebrafish are not readily found, research on related 2-aminothiazole and benzothiazole (B30560) derivatives provides valuable insights into the potential effects of this chemical class on vertebrate development.

A study investigating a specific 2-aminothiazole derivative, 1-(4-chlorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)ethan-1-imine (N4), demonstrated its protective role against ethanol-induced teratogenic effects in zebrafish embryos. nih.gov Ethanol exposure is known to cause developmental abnormalities, and this study found that co-treatment with the N4 compound mitigated these toxic effects in a concentration-dependent manner, reducing oxidative damage and preventing tissue damage. nih.gov

In another study, the developmental toxicity of benzothiazole and its derivatives, including 2-aminobenzothiazole (B30445) (2-ABTH), was assessed in juvenile zebrafish. nih.govmdpi.com The findings revealed that while other benzothiazole derivatives had impacts on early development, such as hindering the hatching process and affecting spontaneous movement, 2-ABTH did not show significant changes in the expression of genes related to neural development at the tested concentration. nih.govmdpi.com This suggests that the specific substitutions on the thiazole (B1198619) ring are critical in determining the developmental toxicity profile.

These studies underscore the utility of the zebrafish model for screening the developmental effects and potential therapeutic applications of 2-aminothiazole derivatives.

The table below summarizes the key findings from studies on 2-aminothiazole and related derivatives in zebrafish models.

| Compound | Zebrafish Model | Biological System Studied | Key Findings |

| 1-(4-chlorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)ethan-1-imine (N4) | Embryonic | Developmental Toxicology | Mitigated ethanol-induced teratogenic effects and reduced oxidative damage nih.gov |

| 2-aminobenzothiazole (2-ABTH) | Juvenile | Developmental and Neurotoxicity | No significant changes in neural development-related gene expression at the tested concentration nih.govmdpi.com |

| Benzothiazole (BTH) | Juvenile | Developmental and Neurotoxicity | Hindered hatching, affected spontaneous movement, and induced oxidative damage nih.govmdpi.com |

| 2-mercaptobenzothiazole (MBT) | Juvenile | Developmental and Neurotoxicity | Strongest inhibition of hatching, acted as a melanin (B1238610) inhibitor, and induced oxidative damage nih.govmdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Morpholinothiazol 4 Amine Derivatives

Systematic Modification Strategies for SAR Elucidation

Substituent Effects at Key Positions on the Thiazole (B1198619) Ring

The thiazole ring is a critical pharmacophore, and its substitution pattern profoundly influences the activity of the derivatives. Modifications at the C2, C4, and C5 positions have been explored to map out the electronic and steric requirements for optimal interaction with biological targets.

C2-Position: The 2-amino group is a key feature of this scaffold. Its modification can accommodate a range of lipophilic substitutions, which can be crucial for activity. For instance, in some series of 2-aminothiazoles, attaching functional groups like oxalyl, malonyl, or succinyl allows for specific interactions with arginine residues in enzyme active sites nih.gov.

C4-Position: The substituent at the C4 position significantly impacts biological activity. Studies have shown that lipophilic groups are generally well-tolerated and can lead to better results than smaller groups like methyl nih.gov. In a series of morpholine-based thiazoles designed as carbonic anhydrase inhibitors, substituting the 4-phenyl moiety with electron-withdrawing groups like para-nitro resulted in a more potent series of compounds compared to unsubstituted or para-chloro analogs researchgate.net. This suggests that both the electronic nature and the size of the substituent at this position are critical for activity.

C5-Position: The C5 position of the thiazole ring is also amenable to substitution. The introduction of groups such as ethyl carboxylate or various acyl and arenediazo groups can modulate the activity profile of the entire molecule researchgate.net. SAR studies have revealed that electron-withdrawing groups (e.g., Cl, Br, F) on phenyl rings attached to the thiazole moiety are often beneficial for enhancing biological activity researchgate.net.

The collective findings indicate that the electronic properties of substituents on the thiazole ring are a determining factor for activity. A general trend observed is that the presence of electron-withdrawing groups on aromatic rings appended to the thiazole core often leads to increased potency researchgate.net.

Below is a data table summarizing the impact of various substituents on the thiazole ring on biological activity, based on findings from related thiazole derivative studies.

| Position on Thiazole Ring | Substituent Type | General Effect on Activity | Example Substituent |

|---|---|---|---|

| C2 | Lipophilic Groups | Generally tolerated, can enhance binding | Substituted Phenyl Rings |

| C4 | Lipophilic Groups | Often improves activity | Phenyl, Substituted Phenyl |

| C4 | Electron-Withdrawing Groups (on Phenyl) | Increases potency in certain series | -NO2 |

| C5 | Carbamate/Amide Groups | Can be more potent than corresponding esters | -CONHCH2CH3 |

| General (on Phenyl substituent) | Halogens (Electron-Withdrawing) | Often beneficial for activity | -F, -Cl, -Br |

Conformational and Electronic Variations within the Morpholine (B109124) Moiety

The morpholine ring is a frequently utilized scaffold in medicinal chemistry due to its favorable properties, including improved aqueous solubility, metabolic stability, and a well-balanced hydrophilic-lipophilic profile researchgate.net. It typically adopts a flexible chair-like conformation researchgate.net. The nitrogen atom's basicity and the oxygen atom's ability to form hydrogen bonds are key electronic features that contribute to molecular interactions and pharmacokinetic properties pressbooks.pub.

Strategies to probe the role of the morpholine moiety include:

Conformational Restriction: To understand the bioactive conformation, the flexible morpholine ring can be replaced with more rigid structures. For example, incorporating a 2-oxa-6-azaspiro[3.3]heptane moiety serves as a bioisosteric replacement that restricts the conformational freedom of the morpholine analog e3s-conferences.org. Such modifications help to determine if a specific spatial arrangement is necessary for activity.

Substitution on the Morpholine Ring: Introducing alkyl groups at various positions on the morpholine ring can lead to an increase in activity, suggesting that steric bulk in this region can be advantageous for binding to some targets pressbooks.pub.

Bioisosteric Replacement: The entire morpholine moiety can be replaced with other cyclic amines like piperidine (B6355638) or piperazine (B1678402) to assess the importance of the ether oxygen. These changes can alter solubility, basicity (pKa), and metabolic soft spots nih.gov. The choice of bioisostere can fine-tune the compound's properties; for instance, morpholine is known to offer solubility advantages over a piperidine ring while also blocking potential sites of metabolism nih.gov.

The electron-withdrawing effect of the morpholine's oxygen atom lowers the pKa of the nitrogen, making it less basic than piperidine. This can be crucial for reducing off-target effects or improving cell permeability. SAR studies on various morpholine-containing compounds reveal that an unsubstituted morpholine ring is often crucial for potent activity acs.org.

Influence of Linker Chemistry and Peripheral Side Chains

In one study of quinoline (B57606) derivatives bearing a morpholine group, the length of the methylene (B1212753) side chain (linker) between the quinoline and morpholine moieties was found to be crucial. Derivatives with a two-methylene linker exhibited better inhibitory activity against acetylcholinesterase (AChE) than those with three or four-methylene linkers tcichemicals.com. This highlights the importance of optimal spacing and orientation between key pharmacophoric elements for effective target engagement.

Peripheral side chains, often attached to the thiazole ring or the linker, are modified to explore additional binding pockets and to modulate physicochemical properties. SAR studies on various thiazole-containing scaffolds have consistently shown that the nature of these side chains is a major factor in determining potency and selectivity researchgate.net. For example, attaching different aryl substituents can lead to significant variations in enzyme inhibition activities nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. This computational tool is invaluable for predicting the activity of novel analogs, thereby guiding synthetic efforts toward more potent molecules.

Development of Predictive QSAR Models for 2-Morpholinothiazol-4-amine Analogs

For classes of compounds like 2-aminothiazole (B372263) derivatives, several predictive QSAR models have been successfully developed. The process involves compiling a dataset of synthesized compounds with their experimentally measured biological activities, which serves as the dependent variable. A large number of molecular descriptors are then calculated for each compound.

Using statistical methods such as multiple linear regression (MLR), these descriptors are correlated with the biological activity to generate a mathematical model. For example, a QSAR study on 2-aminothiazole derivatives as anticancer agents generated a statistically significant three-descriptor model to predict their inhibitory activity against the Hec1/Nek2 protein kinase enamine.netresearchgate.net. Similarly, QSAR models have been developed for 2-amino thiazole derivatives as prospective Aurora kinase inhibitors for breast cancer tcichemicals.comnih.gov. These models, once validated, serve as powerful tools to anticipate the effectiveness of new, untested compounds, streamlining the drug design process.

Selection of Molecular Descriptors and Statistical Validation in QSAR

The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. They can be broadly categorized as:

Topological: Describing atomic connectivity, such as Moreau-Broto autocorrelation (e.g., ATSC1i) enamine.netresearchgate.net.

Electronic: Quantifying electronic properties, such as HOMO/LUMO energies and Moran autocorrelation weighted by charges (e.g., MATS8c) e3s-conferences.orgenamine.netresearchgate.net.

Geometric (3D): Relating to the 3D structure, such as total molecular surface area (e.g., RPSA) and radial distribution function descriptors (e.g., RDFC24) tcichemicals.comnih.govenamine.netresearchgate.net.

The reliability of a developed QSAR model must be rigorously assessed through statistical validation. This is crucial to ensure the model has predictive power and is not a result of chance correlation. Validation is typically performed using two main strategies:

Internal Validation: This is performed on the training set (the data used to build the model). The most common method is cross-validation, particularly the leave-one-out (LOO) technique. The model is repeatedly rebuilt, leaving out one compound at a time and predicting its activity. The results are used to calculate the cross-validated coefficient of determination (Q²). A high Q² value (typically > 0.5) indicates the model's robustness researchgate.net.

External Validation: This is the ultimate test of a model's predictive ability. The model is used to predict the activity of a set of compounds (the test set) that were not used in its development researchgate.net. The predictive power is often assessed by the external coefficient of determination (R²ext).

A robust and predictive QSAR model is characterized by strong statistical parameters from both internal and external validation.

The following table presents key statistical parameters commonly used for QSAR model validation and their significance.

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | A value close to 1.0 indicates a strong correlation between predicted and observed activities for the training set. |

| Cross-validated Coefficient of Determination | Q² (or Q²LOO) | Measures the internal predictive ability of the model via leave-one-out cross-validation. | Indicates the model's robustness and stability. A high value suggests the model is not overfitted. |

| External Coefficient of Determination | R²ext | Measures the model's ability to predict the activity of an external test set. | This is a critical measure of the model's true predictive power on new data. |

| Concordance Correlation Coefficient | CCC | Measures the agreement between predicted and observed values for training (CCCtr), cross-validation (CCCcv), and external (CCCext) sets. | Provides a more reliable measure of agreement than R² alone. |

Impact of Stereochemistry on Biological Activity of this compound Derivatives

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For derivatives of this compound, the presence of one or more chiral centers can lead to the existence of enantiomers and diastereomers. These stereoisomers, while often possessing identical physical and chemical properties in an achiral environment, can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the body.

Chiral Synthesis and Resolution of Enantiomers and Diastereomers

The synthesis of this compound derivatives from achiral starting materials typically results in a racemic mixture, which is a 50:50 mixture of two enantiomers. libretexts.org Because these enantiomers can have different biological effects, their separation, a process known as chiral resolution, is a crucial step in drug development. wikipedia.org

One of the most common methods for resolving a racemic amine is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a resolving agent. wikipedia.org The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference allows for their separation by techniques like fractional crystallization. wikipedia.orglibretexts.org After separation, the individual enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid libretexts.orglibretexts.org

(-)-Malic acid libretexts.org

(-)-Mandelic acid wikipedia.orglibretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

The efficiency of resolution can be influenced by the choice of the resolving agent and the crystallization solvent. nih.gov In some cases, multiple recrystallization cycles may be necessary to achieve high optical purity. libretexts.orgnih.gov

An alternative to resolution is asymmetric synthesis, where a specific stereoisomer is synthesized directly. This can be achieved by using chiral starting materials, chiral catalysts (such as those used in Sharpless asymmetric dihydroxylation), or chiral auxiliaries that guide the stereochemical outcome of a reaction. nih.gov

Table 1: Hypothetical Example of Chiral Resolution of a this compound Derivative

| Step | Procedure | Compound(s) Present | Rationale |

| 1 | Reaction | Racemic (R/S)-amine derivative + (+)-Tartaric acid | Formation of diastereomeric salts |

| 2 | Crystallization | Mixture of (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate | Diastereomers have different solubilities, allowing one to crystallize preferentially |

| 3 | Filtration | Solid: (R)-amine-(+)-tartrate; Solution: (S)-amine-(+)-tartrate | Physical separation of the less soluble diastereomer |

| 4 | Basification | (R)-amine-(+)-tartrate + NaOH | Liberation of the pure (R)-enantiomer from the salt |

Stereoisomer-Specific Biological Responses and Target Selectivity

The differential interaction of stereoisomers with biological macromolecules like enzymes and receptors is a well-established principle in pharmacology. Since these biological targets are themselves chiral, they can distinguish between the enantiomers of a drug molecule, often leading to significant differences in potency and efficacy. One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

For this compound derivatives, the specific spatial orientation of the morpholino group and any substituents on the thiazole ring or amine can dictate how the molecule fits into the binding site of its target protein. A precise fit, involving multiple points of contact (e.g., hydrogen bonds, hydrophobic interactions), is typically required for high-affinity binding and subsequent biological response.

The implications of stereoisomer-specific activity are profound:

Enhanced Potency: The pure, more active enantiomer can often be administered at a lower dose than the racemic mixture to achieve the same therapeutic effect.

Improved Selectivity: One enantiomer may show higher selectivity for the intended target over off-target proteins, leading to a better safety profile.

Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of enantiomers can differ, and using a single enantiomer can lead to more predictable pharmacokinetics.

Therefore, evaluating the biological activity of individual stereoisomers is a critical component of the structure-activity relationship (SAR) studies for this class of compounds.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Drug design strategies for optimizing the therapeutic potential of this compound derivatives can be broadly categorized into structure-based and ligand-based approaches. SBDD relies on the known three-dimensional structure of the biological target, while LBDD is utilized when the target structure is unknown and is based on the properties of known active ligands.

Utilization of Co-Crystal Structures for Rational Design of this compound Derivatives

Structure-based drug design is a powerful methodology for lead optimization that leverages the high-resolution structural information of a target protein, typically obtained through X-ray crystallography or NMR spectroscopy. A particularly valuable tool in SBDD is the generation of a co-crystal structure, which shows the drug candidate bound within the active site of its target protein. ox.ac.uknih.gov

By analyzing the co-crystal structure of a this compound derivative complexed with its target, researchers can visualize the precise binding mode and identify key interactions, such as:

Hydrogen bonds between the ligand and protein residues.

Hydrophobic interactions.

Ionic or salt-bridge interactions.

Pi-pi stacking interactions.

This detailed structural information provides a roadmap for rational drug design. ox.ac.uk For instance, if an unoccupied hydrophobic pocket is observed near the bound ligand, a medicinal chemist can design new analogs with appropriate hydrophobic substituents to fill that pocket, potentially increasing binding affinity and potency. Conversely, if a part of the molecule is involved in an unfavorable interaction, it can be modified or removed.

The use of co-crystals extends beyond target-ligand complexes. Pharmaceutical co-crystals, which are crystalline structures composed of an active pharmaceutical ingredient (API) and a benign coformer molecule, can be designed to improve physicochemical properties like solubility and stability without altering the API's chemical structure. nih.govnih.govmdpi.com

Table 2: Example of SBDD Guided by a Hypothetical Co-Crystal Structure

| Observation from Co-Crystal Structure | Design Hypothesis | Proposed Modification | Expected Outcome |

| Unfilled hydrophobic pocket near the morpholine ring | Adding a lipophilic group will increase van der Waals interactions | Add a methyl or ethyl group to the morpholine ring | Increased binding affinity and potency |

| A hydrogen bond donor on the thiazole ring is not interacting with the protein | Replacing the donor with a hydrophobic group may improve binding | Replace -NH with -CH | Improved membrane permeability and affinity |

| A flexible side chain on the amine adopts multiple conformations | Restricting the conformation could reduce the entropic penalty of binding | Introduce a ring system to lock the side chain's conformation | Enhanced binding affinity and selectivity |

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

When the 3D structure of the biological target is not available, ligand-based drug design (LBDD) methods are employed. One of the most powerful LBDD techniques is pharmacophore modeling. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target.

The process involves aligning a set of known active molecules and identifying the common chemical features responsible for their activity. These features typically include:

Hydrogen bond acceptors

Hydrogen bond donors

Hydrophobic groups

Aromatic rings

Positive/Negative ionizable groups

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. nih.gov In this process, large databases containing millions of chemical compounds are computationally searched to identify molecules that match the pharmacophore model. nih.gov This approach allows for the rapid identification of structurally novel "hit" compounds that possess the key features required for biological activity but may have a completely different core structure, or scaffold, from the initial set of active compounds. mdpi.comresearchgate.net This can lead to the discovery of new chemical classes with potentially improved properties. Molecular docking simulations can then be used to refine the hits and predict their binding modes and affinities. ekb.egnih.gov

Advanced Analytical and Biophysical Characterization Methodologies for 2 Morpholinothiazol 4 Amine Interactions

Spectroscopic Techniques for Ligand-Target Binding Studies

Spectroscopic methods offer high-sensitivity, real-time analysis of ligand-target binding events, providing deep insights into the nature of the molecular recognition process.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the binding interface between a small molecule and its protein target at atomic resolution. The most common approach involves monitoring the chemical shift perturbations (CSPs) of a ¹⁵N-isotopically labeled protein upon titration with the ligand, such as 2-Morpholinothiazol-4-amine. By recording a series of two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectra, the amide proton and nitrogen signals of each amino acid residue can be tracked.

Upon binding of this compound, residues in the binding pocket or those undergoing conformational changes will experience a different local electronic environment, resulting in shifts in their corresponding peaks in the HSQC spectrum. Mapping these significant CSPs onto the protein's three-dimensional structure allows for the precise identification of the binding site. nih.gov Furthermore, the analysis of Nuclear Overhauser Effects (NOEs) between the ligand and the protein can provide distance constraints to determine the precise orientation of this compound within the binding pocket. NMR is also uniquely suited to detect and characterize subtle allosteric conformational changes that may occur in the protein upon ligand binding, which are crucial for its function. mdpi.com

Table 1: Illustrative NMR Chemical Shift Perturbation Data for Target Protein X upon Binding to this compound

| Residue | Initial Chemical Shift (ppm, ¹H/¹⁵N) | Final Chemical Shift (ppm, ¹H/¹⁵N) | Chemical Shift Perturbation (Δδ, ppm) | Location |

| Gly54 | 8.31 / 118.2 | 8.55 / 119.1 | 0.94 | Binding Pocket Floor |

| Val78 | 7.98 / 121.5 | 8.19 / 121.8 | 0.37 | Hydrophobic Side Wall |

| Ser80 | 8.11 / 115.4 | 8.12 / 115.5 | 0.02 | Solvent Exposed Loop |

| Asp102 | 8.62 / 120.1 | 8.89 / 119.5 | 0.72 | Hydrogen Bond Donor |

| Phe121 | 7.85 / 122.3 | 7.86 / 122.3 | 0.01 | Distal Allosteric Site |

| Ile150 | 8.05 / 123.0 | 8.45 / 124.2 | 1.28 | Gatekeeper Residue |

Note: This data is illustrative. The magnitude of perturbation (Δδ) is calculated using a weighted average: Δδ = [(ΔδH)² + (αΔδN)²]¹/², where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor.

Fluorescence spectroscopy provides a highly sensitive method for studying ligand-target interactions and is particularly well-suited for high-throughput screening and kinetic analysis. frontiersin.org A common application is the fluorescent indicator displacement (FID) assay. nih.govnih.gov This assay relies on a fluorescent probe that is known to bind to the target of interest. When the probe binds, its fluorescence properties (intensity, polarization, or anisotropy) change.

To study the binding of this compound, the target protein would be pre-incubated with the fluorescent probe. Upon the addition of this compound, if it competes for the same binding site, it will displace the fluorescent probe, leading to a reversal of the fluorescence signal. nih.govnih.gov By titrating increasing concentrations of this compound, a dose-response curve can be generated from which the binding affinity (as an inhibition constant, Ki, or IC50) can be determined. Kinetic parameters like association and dissociation rates can also be measured in real-time by monitoring the fluorescence changes over time. frontiersin.org

Table 2: Example Data from a Fluorescence Displacement Assay for this compound

| This compound Conc. (µM) | Fluorescence Signal (Arbitrary Units) | Percent Displacement (%) |

| 0.00 | 850 | 0 |

| 0.01 | 815 | 5 |

| 0.10 | 680 | 25 |

| 1.00 | 425 | 62 |

| 10.0 | 180 | 98 |

| 100.0 | 175 | 100 |

Note: This data is for illustrative purposes. Percent displacement is calculated relative to the signal change between the unbound and fully bound fluorescent probe.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions at a sensor surface. nih.gov It is a gold-standard method for the detailed characterization of binding kinetics, providing quantitative data on association and dissociation rates. researchgate.netnih.gov

In a typical SPR experiment to study this compound, the purified target protein is immobilized on a sensor chip. A solution containing this compound (the analyte) is then flowed over the chip surface. Binding of the analyte to the immobilized ligand changes the refractive index at the surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU). kiesslinglab.com The binding event is monitored over time to generate a sensorgram. The association phase shows the binding as the analyte is flowed over, and the dissociation phase shows the release of the analyte when it is replaced by a buffer flow. By fitting these curves to kinetic models, the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ) can be precisely determined. nih.gov

Table 3: Kinetic and Affinity Parameters for this compound Binding to Target Protein Y Determined by SPR

| Parameter | Symbol | Value | Unit |

| Association Rate Constant | kₐ | 2.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate Constant | kₔ | 5.0 x 10⁻³ | s⁻¹ |

| Equilibrium Dissociation Constant | Kₗ | 20 | nM |

Note: This data is illustrative. Kₗ is calculated as kₔ/kₐ.

Mass Spectrometry-Based Approaches for Target Identification and Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for proteomics and metabolomics, enabling the identification of protein targets and the elucidation of metabolic pathways without the need for prior knowledge of the compound's mechanism.

Affinity proteomics, a subset of chemical proteomics, is a powerful strategy for the unbiased identification of the cellular protein targets of a small molecule. nih.govnih.gov This approach involves chemically modifying the molecule of interest to create a probe that can be used to "fish" for its binding partners in a complex biological sample, such as a cell lysate. researchgate.netnih.gov

For this compound, this would involve synthesizing an analog that incorporates two key features: a reactive group (e.g., a photo-activatable crosslinker like a diazirine) and an enrichment handle (e.g., biotin). nih.gov The probe is incubated with a cell lysate, and upon photo-activation, it covalently cross-links to its direct binding partners. The biotin (B1667282) handle is then used to enrich the probe-protein complexes on streptavidin-coated beads. After washing away non-specific binders, the captured proteins are digested and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the de novo discovery of primary targets and potentially off-targets in a native-like environment. nih.gov

Understanding the metabolic fate of a compound in cellular systems is crucial for interpreting its biological activity. In vitro metabolism studies using subcellular fractions, such as liver microsomes, are standard methods for identifying potential metabolites. enamine.netenamine.netresearchgate.netscispace.com These preparations contain a high concentration of key drug-metabolizing enzymes.

In a typical experiment, this compound would be incubated with mouse or rat hepatic microsomes in the presence of necessary cofactors like NADPH. researchgate.net At various time points, the reaction is stopped, and the sample is analyzed by high-performance liquid chromatography coupled with mass spectrometry (LC-MS). The mass spectrometer is used to detect the parent compound and any new molecular species that have been formed. By comparing the mass-to-charge ratios and fragmentation patterns of these new peaks with the parent compound, the structures of the metabolites can be proposed. Common metabolic transformations include hydrolysis, oxidation (hydroxylation), and conjugation. For instance, studies on similar scaffolds have identified metabolites resulting from amide hydrolysis and NADPH-dependent mono-hydroxylation in hepatic microsomal incubations. researchgate.net

Table 4: Putative Metabolites of a this compound Analog Identified in Mouse Hepatic Microsomes via LC-MS

| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) | System Detected |

| M1 | Amide Hydrolysis (Product 1) | - | Microsomes |

| M2 | Amide Hydrolysis (Product 2) | - | Microsomes |

| M4 | Mono-hydroxylation | +16 | Microsomes |

| M5 | Mono-hydroxylation | +16 | Microsomes |

| M6 | Mono-hydroxylation | +16 | Microsomes |

Source: Adapted from research on analogous compound structures. researchgate.net The specific mass shift for hydrolysis products depends on the cleavage point.

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

High-resolution structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable for elucidating the precise interactions between a small molecule, such as an aminothiazole derivative, and its biological target. These methods provide atomic-level details of the binding interface, guiding structure-based drug design and optimization.

The successful determination of a co-crystal structure is highly dependent on obtaining well-ordered crystals of the ligand-protein complex. For aminothiazole derivatives, several strategies can be employed to achieve this:

Direct Co-crystallization: This is the most straightforward approach, where the purified biological target (e.g., a protein kinase) is mixed with a molar excess of the aminothiazole compound and the mixture is subjected to crystallization screening. Various conditions, including pH, temperature, precipitant type, and concentration, are systematically varied to identify conditions that promote the growth of high-quality crystals.

Crystal Soaking: In cases where obtaining co-crystals is challenging, an alternative is to grow crystals of the apo (unliganded) biological target first. These crystals are then transferred to a solution containing the aminothiazole derivative, allowing the compound to diffuse into the crystal lattice and bind to the target. The soaking time and ligand concentration are critical parameters that need to be optimized to ensure sufficient binding without compromising crystal integrity.

Fragment-Based Crystallography: For initial hit discovery, fragment libraries containing small molecules can be screened using X-ray crystallography. This can be done by soaking individual fragments into crystals of the target protein or by co-crystallizing the protein with a cocktail of fragments. This approach can identify binding fragments that can then be elaborated into more potent ligands.

The choice of strategy often depends on the specific properties of the biological target and the ligand, including the binding affinity and solubility of the compound.

Structural studies of aminothiazole derivatives in complex with their biological targets have revealed key insights into their binding modes. For instance, in the context of protein kinase inhibition, the 2-aminothiazole (B372263) scaffold often serves as a versatile hinge-binding motif. The nitrogen atoms of the thiazole (B1198619) ring and the exocyclic amine can form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.

The morpholine (B109124) group, being a bulky and polar substituent, can significantly influence the binding orientation and specificity. It can engage in various interactions, including:

Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the N-H group, if protonated, can act as a donor.

Hydrophobic Interactions: The aliphatic carbons of the morpholine ring can form favorable van der Waals contacts with nonpolar residues in the binding pocket.

Solvent-Mediated Interactions: The morpholine ring can displace water molecules from the binding site, which can be entropically favorable.

Upon binding of an aminothiazole derivative, the biological target may undergo conformational rearrangements. These can range from subtle side-chain movements to more significant domain rotations. X-ray crystallography and cryo-EM can capture these changes, providing a dynamic view of the binding event.

Table 1: Representative Interactions of an Aminothiazole Derivative with a Protein Kinase Target

| Interaction Type | Ligand Moiety | Protein Residue(s) | Distance (Å) |

| Hydrogen Bond | Thiazole Nitrogen | Hinge Backbone NH | 2.8 |

| Hydrogen Bond | Amino Group | Hinge Backbone CO | 3.0 |

| Hydrophobic Interaction | Phenyl Ring | Gatekeeper Residue | 3.5 - 4.0 |

| Hydrogen Bond | Morpholine Oxygen | Catalytic Loop Lys | 2.9 |

This is a hypothetical data table based on common binding modes of aminothiazole kinase inhibitors.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamics of binding interactions in solution. springernature.com By directly measuring the heat released or absorbed during a binding event, ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govnih.gov

The thermodynamic signature of a binding event provides deep insights into the molecular forces driving the interaction.

Enthalpy (ΔH): Represents the change in heat content of the system upon binding. A negative ΔH (exothermic) indicates favorable bond formation, such as hydrogen bonds and van der Waals interactions. A positive ΔH (endothermic) can occur when binding is primarily driven by the hydrophobic effect.

Entropy (ΔS): Reflects the change in the randomness or disorder of the system. A positive ΔS is generally favorable and can be driven by the release of ordered water molecules from the binding interface (hydrophobic effect) or increased conformational flexibility of the ligand or protein upon binding.

By dissecting the free energy of binding into its enthalpic and entropic components, researchers can understand what drives the affinity of a compound like a this compound derivative for its target. This information is invaluable for lead optimization, as different optimization strategies can be employed to improve enthalpic or entropic contributions to binding.

Table 2: Hypothetical Thermodynamic Parameters for the Interaction of an Aminothiazole Derivative with its Biological Target Determined by ITC

| Parameter | Value |

| Binding Affinity (Kd) | 100 nM |

| Stoichiometry (n) | 1.05 |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (TΔS) | 1.2 kcal/mol |

| Gibbs Free Energy Change (ΔG) | -9.7 kcal/mol |

This is a hypothetical data table representing typical values for a high-affinity ligand-protein interaction.

A key parameter directly determined from an ITC experiment is the stoichiometry of binding (n). This value represents the molar ratio of the ligand to the biological macromolecule in the final complex. For a simple 1:1 binding model, the expected stoichiometry is 1. An experimental value close to 1 provides strong evidence for a specific, well-defined binding site.

Deviations from a 1:1 stoichiometry can indicate more complex binding phenomena, such as the presence of multiple binding sites, ligand aggregation, or protein oligomerization. The precise determination of stoichiometry is crucial for validating the proposed binding model and ensuring the accuracy of the other thermodynamic parameters derived from the ITC data.

Emerging Research Applications and Future Directions for 2 Morpholinothiazol 4 Amine

Advancements in Delivery Systems for Research Applications (Non-Clinical)

Without dedicated research on 2-Morpholinothiazol-4-amine, any discussion on these topics would be hypothetical and not based on the required detailed, scientifically accurate findings. Further research and publication in peer-reviewed journals are necessary to elucidate the potential of this specific compound in these advanced research applications.

Nanocarrier Encapsulation for Enhanced Cellular Uptake

A significant challenge with many heterocyclic compounds is their limited bioavailability and cellular uptake, often due to poor water solubility. nih.govmdpi.com Nanotechnology offers a promising solution through the encapsulation of therapeutic agents into nanocarriers, which can protect the drug from degradation, improve its solubility, and facilitate entry into cells. mdpi.comnih.gov Various nanocarrier systems are being explored for the delivery of heterocyclic drugs, and these technologies hold immense potential for this compound derivatives.

Common types of nanocarriers include liposomes, polymeric nanoparticles, and nanostructured lipid carriers (NLCs). nih.govecancer.org These systems can encapsulate hydrophobic molecules like thiazole (B1198619) derivatives within their core, effectively increasing their concentration in systemic circulation and at the target site. mdpi.comresearchgate.net The cellular uptake of these nanoparticles is significantly enhanced compared to the free drug, primarily occurring through energy-dependent endocytosis pathways. nih.govmdpi.com The physicochemical properties of the nanocarrier, such as size, surface charge, and hydrophilicity, can be precisely engineered to control the uptake mechanism and intracellular fate. nih.govmdpi.com For instance, positively charged nanocarriers often show improved cellular interaction and internalization due to the net negative charge of the cell membrane. nih.gov

While specific studies on the nano-encapsulation of this compound are not yet prevalent, the principles established with other heterocyclic compounds provide a strong rationale for this approach. Encapsulation could overcome potential solubility issues and enhance the therapeutic efficacy by ensuring higher intracellular concentrations of the active compound.

Table 1: Comparison of Nanocarrier Systems for Heterocyclic Drug Delivery

| Nanocarrier Type | Key Features | Advantages for Thiazole Derivatives | Primary Cellular Uptake Mechanism |

|---|---|---|---|

| Liposomes | Phospholipid bilayer vesicles | High biocompatibility; can carry both hydrophilic and hydrophobic drugs | Endocytosis, Phagocytosis |

| Polymeric Nanoparticles | Solid colloidal particles (e.g., PLGA) | Controlled and sustained drug release; surface can be easily functionalized for targeting | Pinocytosis (Clathrin- or Caveolae-mediated) |

| Nanostructured Lipid Carriers (NLCs) | Solid lipid core with liquid lipids | High drug loading capacity; enhanced stability | Endocytosis |

| Mesoporous Silica (B1680970) Nanoparticles (MSNs) | Porous silica structures | High surface area for drug loading; tunable pore size | Clathrin-mediated endocytosis |

Targeted Delivery Strategies in Preclinical Models for Specific Cell Types

The thiazole scaffold is a cornerstone in the development of targeted anticancer therapies, with derivatives acting as inhibitors for a variety of critical cellular targets like protein kinases (e.g., EGFR, VEGFR, CDKs). nih.govnih.govx-mol.com The goal of targeted delivery is to maximize the therapeutic effect on diseased cells while minimizing damage to healthy tissues. nih.gov For this compound derivatives, which show potential as kinase inhibitors or other targeted agents, preclinical strategies would focus on directing the compound to specific cell types, such as tumor cells.

This can be achieved by conjugating the drug or its nanocarrier to targeting ligands that bind to receptors overexpressed on the surface of cancer cells. ecancer.org Preclinical evaluation in various cancer cell lines is a critical step. Numerous studies have documented the potent, nanomolar-range inhibitory activity of 2-aminothiazole (B372263) analogs against a wide array of human cancer cell lines, including those from breast, lung, colon, and leukemia. nih.gov For example, novel pyridine-thiazole hybrids have demonstrated significant cytotoxic effects in preclinical cancer models. mdpi.com The selective activity of these compounds provides a strong foundation for their further development in targeted therapy paradigms.

Table 2: Preclinical Anticancer Activity of Selected Thiazole Derivatives

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Potential Target | Reference |

|---|---|---|---|---|

| 2-(ureido)thiazol-4-formamide | MDA-MB-231 (Breast) | Inhibitory rate of 36.58% | PI3Kα | nih.gov |

| 2-(ureido)thiazol-4-formamide | HepG2 (Liver) | Inhibitory rate of 58.44% | VEGFR-2 | nih.gov |

| Pyridine-Thiazole Hybrid | HL-60 (Leukemia) | 0.57 µM | PARP1 | mdpi.com |

Future Perspectives on this compound Scaffold Optimization

Exploration of Novel Chemical Space Based on Thiazole-Morpholine Hybrid Frameworks

The thiazole-morpholine framework is a prime candidate for further chemical exploration to generate novel and improved therapeutic agents. benthamscience.comnih.gov The strategy of molecular hybridization, which combines two or more bioactive scaffolds into a single molecule, has proven effective in enhancing efficacy and overcoming drug resistance. acs.orgnih.gov The thiazole ring is a versatile core that can be readily functionalized, allowing for the synthesis of large compound libraries to probe structure-activity relationships (SAR). benthamdirect.combohrium.com

A key strategy for exploring novel chemical space is "scaffold hopping," where the core structure of a known active compound is replaced with a structurally different core while preserving the key pharmacophoric features. uniroma1.itnih.govbhsai.org Starting from the this compound backbone, researchers can replace or modify the morpholine (B109124) or thiazole rings to create new, patentable chemical entities with potentially improved affinity, selectivity, or pharmacokinetic properties. uniroma1.it This computational and synthetic approach can lead to the discovery of compounds that bind to the same biological target but possess a completely different chemical architecture. nih.gov

Addressing Current Research Challenges and Limitations in Compound Development

Despite the promise of the 2-aminothiazole scaffold, several challenges must be addressed during its development into a clinical candidate. A primary hurdle for many kinase inhibitors is achieving high selectivity for the target kinase over other closely related kinases, which is crucial for minimizing off-target side effects. nih.gov Furthermore, the emergence of drug resistance in cancer therapy necessitates the development of compounds that can overcome these resistance mechanisms. nih.gov

Potential for New Research Paradigms and Technological Advancements

The future development of this compound derivatives will be significantly influenced by new research paradigms and technological advancements. The increasing integration of Computer-Aided Drug Design (CADD) techniques, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, is accelerating the design-synthesize-test cycle. acs.org These computational tools allow for the rational design of more potent and selective inhibitors before they are synthesized, saving time and resources.

Advances in synthetic organic chemistry, including novel C-H activation and photoredox catalysis methods, are providing unprecedented access to new chemical space, allowing for the creation of previously inaccessible analogs. rsc.org The continued evolution of nanomedicine will provide more sophisticated delivery systems capable of targeting drugs to specific organelles within cells. nih.govnih.gov These technological and strategic advancements, combined with a deeper understanding of disease biology, will undoubtedly unlock the full therapeutic potential of the this compound scaffold and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-Morpholinothiazol-4-amine derivatives, and how are intermediates characterized?

- Methodology : The synthesis typically involves substituting urea on morpholine to form intermediates, followed by cyclization with thiourea or substituted benzaldehydes. For example, intermediates like 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives are synthesized via reflux in ethanol, followed by hydrolysis and crystallization. Characterization includes IR (to confirm C=N, C=O, and C-Cl bonds), -NMR (to identify aromatic protons and morpholine signals), and mass spectrometry (to confirm molecular weights). Yield optimization often requires adjusting reaction times and solvent polarity .

Q. How are spectral techniques (IR, NMR, MS) utilized to confirm the structural integrity of this compound derivatives?

- Methodology :

- IR : Detects functional groups (e.g., C=N at ~1600 cm, C=O at ~1700 cm).

- -NMR**: Aromatic protons appear as multiplets (δ 6.20–7.50 ppm), while morpholine protons resonate as a multiplet (δ 3.0–3.80 ppm).

- MS : Molecular ion peaks (e.g., m/z 545.5 for brominated derivatives) validate molecular formulas. Elemental analysis further confirms purity (e.g., C, H, Br, Cl, N, O percentages) .

Q. What initial pharmacological screening approaches are used to evaluate this compound derivatives?

- Methodology : In vitro assays for COX-II inhibition involve measuring IC values using enzyme-linked immunosorbent assays (ELISA) or fluorescence-based methods. Analgesic activity is tested via tail-flick or acetic acid-induced writhing models in rodents. Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .

Advanced Research Questions

Q. How can 3D-QSAR models guide the optimization of this compound derivatives for enhanced COX-II selectivity?

- Methodology : 3D-QSAR employs comparative molecular field analysis (CoMFA) and comparative molecular similarity indices (CoMSIA) to map steric, electrostatic, and hydrophobic fields. Pharmacophoric features (e.g., hydrogen bond acceptors at the morpholine oxygen) are identified to design derivatives with improved binding to COX-II’s hydrophobic pocket. Contour plots from CoMFA (Fig. 4 in ) highlight regions where bulky substituents enhance activity .

Q. What strategies resolve contradictions in biological activity data across different this compound analogs?

- Methodology : Discrepancies (e.g., varying IC values for similar substituents) are analyzed via multivariate statistics (e.g., principal component analysis) to identify confounding variables (e.g., assay conditions, solubility). Cross-validation with crystallographic data (using SHELX for small-molecule refinement) clarifies conformational stability. For example, electron-deficient substituents may improve activity in polar solvents but reduce membrane permeability .

Q. How are hybrid pharmacophore approaches (e.g., morpholine-thiazole hybrids) tailored to enhance antitumor activity?

- Methodology : Hybrid derivatives (e.g., N-(5-R-benzylthiazol-2-yl)-2-morpholin-4-yl-2-thioxoacetamides) are designed to target multiple pathways. Synthesis involves diazonium salt reactions with acrolein to form intermediates, followed by thiourea cyclization. Antitumor efficacy is assessed via MTT assays against cancer cell lines (e.g., MCF-7), with SAR studies emphasizing the role of R-group lipophilicity in membrane penetration .

Q. What crystallographic techniques validate the conformational stability of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (performed using SHELXTL or SHELXL) determines bond lengths, angles, and torsion angles. For example, morpholine ring puckering and thiazole planarity are critical for COX-II binding. Twinning or disorder in crystals (common in flexible morpholine derivatives) is resolved using SHELXD for structure solution and SHELXL for refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.